molecular formula C80H90N8O8 B1141444 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine CAS No. 105528-25-4

5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine

Cat. No.: B1141444
CAS No.: 105528-25-4
M. Wt: 1291.64
InChI Key:
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Description

5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine is an organic compound that belongs to the naphthalocyanine family. It is a derivative of phthalocyanine, which is known for its intense color and stability. This compound is characterized by the presence of eight butoxy groups attached to the naphthalocyanine core, which enhances its solubility and alters its electronic properties. It is commonly used in various applications, including optoelectronics and photonics, due to its unique optical and electronic characteristics .

Mechanism of Action

Target of Action

Similar compounds are known to interact with various cellular structures due to their photonic and optical properties .

Mode of Action

It is known to exhibit strong absorption and fluorescence characteristics in solution , which suggests it may interact with its targets through energy transfer mechanisms.

Result of Action

Its strong absorption and fluorescence characteristics suggest it may have applications in photonic and optical materials .

Action Environment

The compound is stable but gradually decomposes under light exposure . This suggests that environmental factors such as light intensity and exposure duration could influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine typically involves the reaction of naphthalocyanine with butanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atoms with butoxy groups. The general reaction scheme is as follows:

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine has a wide range of scientific research applications, including:

    Optoelectronics: Used in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells due to its excellent light absorption and emission properties.

    Photodynamic Therapy: Investigated for use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.

    Sensors: Employed in the development of chemical sensors for detecting various analytes due to its sensitivity to changes in the environment.

    Catalysis: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

    Copper(II) phthalocyanine: A well-known phthalocyanine derivative with similar optical properties but different solubility characteristics.

    Nickel(II) 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine: Similar structure but with nickel as the central metal ion instead of copper.

    Zinc(II) this compound: Similar structure but with zinc as the central metal ion .

Uniqueness

This compound is unique due to its enhanced solubility and altered electronic properties compared to other phthalocyanine derivatives. The presence of eight butoxy groups significantly improves its solubility in organic solvents, making it more versatile for various applications. Additionally, the electronic properties of the compound are modulated by the butoxy groups, leading to unique optical and electronic characteristics .

Properties

IUPAC Name

5,12,18,25,31,38,44,51-octabutoxy-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C80H90N8O8/c1-9-17-41-89-65-49-33-25-26-34-50(49)66(90-42-18-10-2)58-57(65)73-81-74(58)86-76-61-62(70(94-46-22-14-6)54-38-30-29-37-53(54)69(61)93-45-21-13-5)78(83-76)88-80-64-63(71(95-47-23-15-7)55-39-31-32-40-56(55)72(64)96-48-24-16-8)79(84-80)87-77-60-59(75(82-77)85-73)67(91-43-19-11-3)51-35-27-28-36-52(51)68(60)92-44-20-12-4/h25-40H,9-24,41-48H2,1-8H3,(H2,81,82,83,84,85,86,87,88)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXKASLQHBYWIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C2C=CC=CC2=C(C3=C4NC(=C31)N=C5C6=C(C7=CC=CC=C7C(=C6C(=N5)N=C8C9=C(C1=CC=CC=C1C(=C9C(=NC1=NC(=N4)C2=C(C3=CC=CC=C3C(=C21)OCCCC)OCCCC)N8)OCCCC)OCCCC)OCCCC)OCCCC)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H90N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1291.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does the structure of 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine contribute to its potential as a material for organic thin-film transistors (OTFTs)?

A2: The presence of the octabutoxy groups in this naphthalocyanine derivative enhances its solubility, facilitating the fabrication of thin films via spin-coating techniques []. Additionally, annealing these films leads to a red-shift in the Q-band, suggesting improved π-orbital overlap within the naphthalocyanine ring system []. This enhanced orbital overlap contributes to the compound's semiconducting properties, making it a suitable candidate for OTFTs [].

Q2: What makes this compound a promising candidate for chemical vapor sensing applications?

A3: OTFT sensors fabricated using this compound demonstrate enhanced sensitivity and selectivity compared to traditional phthalocyanine-based sensors []. Exposure to various analytes induces changes in the OTFTs' electrical properties, such as mobility and threshold voltage, enabling the detection of specific vapors []. This sensing capability is attributed to the compound's ability to interact with analytes through mechanisms like electron donation via hydrogen bonding and stabilization of charge within the semiconductor film [].

Q3: How do different central metal ions influence the photophysical properties of 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanines?

A4: Research suggests that the nature of the central metal ion significantly impacts the excited state dynamics and electronic properties of these compounds []. For example, studies employing transient absorption spectroscopy, combined with DFT/TDDFT calculations, reveal distinct differences in excited state lifetimes and energy transfer pathways depending on the incorporated metal ion []. This highlights the potential for tailoring the photophysical properties of 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanines for specific applications by carefully selecting the central metal ion.

Q4: How does quantum chemistry contribute to understanding the corrosion inhibition properties of this compound and similar compounds?

A5: Quantum chemical calculations offer valuable insights into the interaction of these molecules with metal surfaces, aiding in the rationalization of their corrosion inhibition efficacies []. Parameters such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be calculated and correlated with experimental inhibition efficiency data. This allows researchers to establish structure-activity relationships and gain a deeper understanding of the factors governing the performance of these compounds as corrosion inhibitors [].

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